molecular formula C13H13N5O2 B5786028 N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No. B5786028
M. Wt: 271.27 g/mol
InChI Key: SLBXZFPDEUKDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide, also known as ABF-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. ABF-1 is a tetrazole-based derivative of benzofuran that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety. N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action may underlie the anticonvulsant, anxiolytic, and analgesic effects of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide.
Biochemical and Physiological Effects:
N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, analgesic, anti-inflammatory, and antioxidant effects. These effects are believed to be mediated by the modulation of GABA-A receptors and other molecular targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide for lab experiments is its potent and selective activity on GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide and its potential applications in various fields of scientific research. One direction is the development of new derivatives of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide with improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the molecular targets and signaling pathways involved in the effects of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide, which may reveal new therapeutic targets for the treatment of neurological and inflammatory disorders. Additionally, the use of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide in combination with other drugs or therapeutic agents may enhance its efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with propylamine and sodium azide, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting product is purified through column chromatography, yielding a white crystalline powder with a melting point of 218-220°C.

Scientific Research Applications

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been shown to exhibit potent anticonvulsant, anxiolytic, and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. In neuroscience, N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety. In pharmacology, N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been shown to exhibit potent anti-inflammatory and antioxidant effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(2-propyltetrazol-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-7-18-16-13(15-17-18)14-12(19)11-8-9-5-3-4-6-10(9)20-11/h3-6,8H,2,7H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBXZFPDEUKDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide

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